1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene
Description
Properties
IUPAC Name |
1-bromo-4-(2-methylprop-2-enoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6H,1,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQSRDPRMBZDDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284603 | |
| Record name | 1-bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5820-27-9 | |
| Record name | NSC86579 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC37994 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Base Selection
Deprotonation of 4-bromophenol using a strong base (e.g., NaOH, K₂CO₃, or NaH) generates a phenoxide ion, which attacks the electrophilic carbon of 2-methylprop-2-en-1-yl bromide via an SN2 mechanism. Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) enhance nucleophilicity while minimizing competing elimination reactions. A comparative analysis of bases reveals that NaH in THF achieves 85% yield due to complete deprotonation and anhydrous conditions, whereas aqueous NaOH systems yield 65–70% under reflux.
Solvent and Temperature Optimization
Reaction kinetics are highly solvent-dependent. Dichloromethane (CH₂Cl₂) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enables biphasic reactions at room temperature, improving yield to 90% by facilitating ion-pair extraction. Elevated temperatures (>50°C) in DMF accelerate the reaction but risk allylic bromide degradation, necessitating strict temperature control below 40°C.
Bromination Strategies: Regioselective Aromatic Substitution
Direct bromination of 4-[(2-methylprop-2-en-1-yl)oxy]benzene presents challenges due to the electron-donating nature of the allyloxy group, which directs electrophiles to the ortho and para positions. Steric hindrance from the 2-methylprop-2-en-1-yl group suppresses ortho substitution, favoring para-bromination.
Catalytic Bromination with Lewis Acids
Ferric chloride (FeCl₃) paired with quaternary ammonium salts (e.g., benzyltriethylammonium chloride) enhances regioselectivity in dichloromethane at −20°C. This system achieves 88% para-bromination by stabilizing the bromine electrophile and moderating reaction aggressiveness. A mass ratio of 4:1 for FeCl₃ to ammonium salt optimizes catalytic activity while minimizing byproducts like dibrominated derivatives.
Solvent Effects on Reaction Efficiency
Low-temperature bromination (−60°C to −20°C) in CH₂Cl₂ reduces polybromination, yielding 93% mono-brominated product. Post-reaction quenching with saturated sodium sulfite removes excess bromine, followed by neutralization with dilute alkali to pH 8–9.
Industrial-Scale Production: Continuous Flow and Process Controls
Scalable synthesis requires adaptation of batch protocols to continuous flow systems. Key parameters include:
Flow Reactor Design
Tubular reactors with static mixers ensure rapid heat dissipation during exothermic bromination, maintaining isothermal conditions (−20°C ± 2°C). Residence times of 10–15 minutes prevent over-reaction, while in-line FTIR monitors conversion in real time.
Purification and Yield Maximization
Distillation under reduced pressure (15–20 mmHg) isolates the product at 95–97% purity after solvent recovery. Recrystallization from hexane/ethyl acetate (3:1) further elevates purity to >99%, as confirmed by GC-MS and HPLC.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies for synthesizing 1-bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene:
| Method | Conditions | Catalysts | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Williamson Synthesis | NaH, THF, 0°C→RT | None | 85 | 98 |
| Phase-Transfer | NaOH, CH₂Cl₂, TBAB, RT | TBAB | 90 | 97 |
| Low-Temp Bromination | FeCl₃, CH₂Cl₂, −20°C | FeCl₃ + Quaternary Salt | 88 | 93 |
| Continuous Flow | Flow reactor, −20°C, 15 min | FeCl₃ | 92 | 96 |
Mechanistic Insights and Side Reactions
Competing Elimination Pathways
The allylic bromide intermediate is prone to β-hydride elimination, forming 2-methylpropene. This side reaction is suppressed by:
Byproduct Formation and Mitigation
Dibrominated byproducts (<5%) arise from residual bromine or prolonged reaction times. Adding stoichiometric sodium sulfite post-reaction eliminates excess Br₂, reducing dibromide formation to <1%.
Advanced Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Gas chromatography with flame ionization detection (GC-FID) confirms purity >99% using a DB-5 column (30 m × 0.25 mm). Residual solvent levels (CH₂Cl₂ < 50 ppm) comply with ICH Q3C guidelines.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of 4-[(2-methylprop-2-en-1-yl)oxy]aniline or other substituted derivatives.
Oxidation: Formation of 4-[(2-methylprop-2-en-1-yl)oxy]benzoquinone.
Reduction: Formation of 4-[(2-methylprop-2-en-1-yl)oxy]benzene.
Scientific Research Applications
Chemistry
1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene serves as an important intermediate in organic synthesis. It can undergo various chemical reactions:
| Reaction Type | Description |
|---|---|
| Substitution Reactions | The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. |
| Oxidation | Can be oxidized to form corresponding quinones or other oxidized derivatives. |
| Reduction | The bromine atom can be reduced to form the corresponding hydrogenated compound. |
Common Reagents:
- Substitution: Sodium methoxide or potassium tert-butoxide in DMSO.
- Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
- Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Biology
The compound has been investigated for its potential biological activity. It is particularly noted for its interactions with biomolecules, which may influence various biological processes.
Medicine
Research has explored its potential use in drug development. The compound may act as a pharmacophore in medicinal chemistry, contributing to the design of new therapeutic agents.
Industry
In industrial applications, 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for targeted applications.
Research indicates that compounds with brominated phenolic structures exhibit various biological activities, including:
| Activity Type | Description |
|---|---|
| Antimicrobial | Significant activity against Gram-positive and Gram-negative bacteria. |
| Anticancer Potential | Preliminary studies suggest inhibition of cancer cell proliferation. |
Case Studies
-
Antimicrobial Efficacy:
A study on brominated phenols found that these compounds exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The introduction of the bromine atom significantly enhanced antimicrobial properties compared to non-brominated analogs. -
Cytotoxicity Against Cancer Cells:
In vitro assays demonstrated that certain derivatives of brominated phenols could reduce cell viability in human cancer cell lines (e.g., MCF-7 breast cancer cells). The substituents on the benzene ring were highlighted as crucial for modulating biological activity.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene involves its interaction with various molecular targets. The bromine atom and the aromatic ring facilitate electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, influencing their biological activity and chemical reactivity .
Comparison with Similar Compounds
- 1-Bromo-2-[(2-methylprop-1-en-1-yl)oxy]benzene
- 1-Bromo-4-[(2-methyl-2-propen-1-yl)oxy]benzene
- 4-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene
Uniqueness: 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to its isomers and analogs. This uniqueness makes it valuable for targeted applications in synthesis and research .
Biological Activity
1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene, also known as a substituted phenol, has garnered interest due to its potential biological activities. This compound features a bromine atom at the para position of the benzene ring and an allyl ether substituent, which may influence its chemical reactivity and biological properties.
Chemical Structure and Properties
The chemical formula of 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene is . The presence of the bromine atom and the branched alkoxy group contributes to its unique reactivity profile.
Structure Analysis
| Property | Value |
|---|---|
| Molecular Weight | 241.13 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
Research indicates that compounds with brominated phenolic structures often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene are still under investigation, but related compounds have shown promising results.
Antimicrobial Activity
Studies on similar brominated phenols have demonstrated significant antimicrobial activity against various pathogens. For instance, compounds with similar structural features have been effective against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.
Anticancer Potential
Preliminary studies suggest that related brominated compounds may inhibit cancer cell proliferation. For example, certain derivatives have been shown to induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of brominated phenols, including derivatives similar to 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene, found that these compounds exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated that the introduction of the bromine atom significantly enhanced the antimicrobial properties compared to non-brominated analogs.
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that certain derivatives of brominated phenols could reduce cell viability in human cancer cell lines (e.g., MCF-7 breast cancer cells). The study highlighted the importance of the substituents on the benzene ring in modulating biological activity.
The biological activity of 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Brominated compounds are known to generate ROS, which can lead to oxidative damage in cells.
- Enzyme Inhibition : These compounds may act as inhibitors for certain enzymes involved in cellular signaling pathways, particularly those linked to inflammation and cancer progression.
Q & A
Q. What are the established synthetic routes for 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene?
Methodological Answer: A common synthetic route involves the alkylation of 4-bromophenol with 2-methylprop-2-en-1-yl bromide under basic conditions (e.g., NaH or K₂CO₃ in anhydrous THF or DMF). The reaction typically proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic carbon of the allylic bromide. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product . Alternative methods include coupling reactions using palladium catalysts, though these are less frequently reported for this specific compound .
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural confirmation relies on a combination of ¹H NMR, ¹³C NMR, and HRMS . For example:
- ¹H NMR : Aromatic protons (δ 7.3–7.5 ppm), allylic methyl groups (δ 1.8–2.1 ppm), and olefinic protons (δ 5.2–5.6 ppm).
- ¹³C NMR : Distinct signals for the brominated aromatic carbon (~120 ppm) and the oxygen-bearing carbon (~150 ppm).
- HRMS : Exact mass confirmation (theoretical [M+H]⁺ = 229.11 for C₁₀H₁₃BrO) . For unresolved ambiguities, X-ray crystallography is recommended .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
Methodological Answer: Discrepancies between experimental and theoretical NMR/HRMS data may arise from impurities, stereochemical effects, or solvent interactions. To resolve this:
- Compare with computed spectra : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and match experimental data.
- Crystallography : Obtain single-crystal X-ray data to unambiguously confirm bond connectivity and stereochemistry .
- Isotopic labeling : For ambiguous proton environments, deuterium exchange or 2D NMR (COSY, HSQC) can clarify assignments .
Q. What catalytic strategies enable functionalization of the bromine substituent in this compound?
Methodological Answer: The bromine atom serves as a versatile site for cross-coupling reactions:
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with arylboronic acids to form biaryl derivatives. Optimize solvent (toluene/ethanol) and base (Na₂CO₃) for high yields .
- Buchwald-Hartwig Amination : Employ Pd₂(dba)₃/Xantphos with amines to introduce nitrogen-containing groups. Monitor reaction progress via TLC to prevent over-amination .
- Ullmann Coupling : For C–O bond formation, use CuI/1,10-phenanthroline with phenols under microwave irradiation to reduce reaction time .
Q. How does steric hindrance from the 2-methylprop-2-en-1-yl group influence regioselectivity in electrophilic substitution?
Methodological Answer: The bulky allyloxy group directs electrophiles (e.g., NO₂⁺, Br⁺) to the meta position relative to the oxygen atom due to steric and electronic effects:
- Steric Effects : The allylic methyl groups hinder attack at the ortho position.
- Electronic Effects : The electron-donating oxygen destabilizes the para intermediate, favoring meta substitution.
Experimental validation involves nitration (HNO₃/H₂SO₄) or Friedel-Crafts alkylation, followed by regiochemical analysis via NMR or crystallography .
Data Contradiction Analysis
Q. How should conflicting reactivity data in cross-coupling reactions be interpreted?
Methodological Answer: Conflicts may arise from catalyst poisoning (e.g., residual moisture) or competing side reactions (e.g., homocoupling). To troubleshoot:
- Control Experiments : Run reactions under anhydrous conditions with degassed solvents.
- Catalyst Screening : Test alternative ligands (e.g., SPhos vs. Xantphos) to improve turnover.
- Kinetic Monitoring : Use in-situ IR or GC-MS to detect intermediates (e.g., oxidative addition complexes) and adjust reaction parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
